5-Hydroxymaltol - 1073-96-7

5-Hydroxymaltol

Catalog Number: EVT-406774
CAS Number: 1073-96-7
Molecular Formula: C6H6O4
Molecular Weight: 142.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Hydroxymaltol, also known as 3,5-Dihydroxy-2-methyl-4H-pyran-4-one, is a naturally occurring organic compound belonging to the class of pyranones. It is structurally similar to maltol, another naturally occurring pyranone, with an additional hydroxyl group. 5-Hydroxymaltol is often found in thermally processed foods and beverages as a product of the Maillard reaction, contributing to their characteristic caramel-like aroma. [, , ] Beyond its flavoring properties, 5-Hydroxymaltol has garnered significant attention in scientific research for its potential biological activities, including antioxidant and anti-inflammatory effects. [, ]

Maltol

Compound Description: Maltol (3-Hydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring organic compound that is commonly found in roasted coffee, barley, and other foods [, ]. It is structurally similar to 5-hydroxymaltol, with the only difference being the position of the hydroxyl group on the pyran ring. Maltol is known for its caramel-like aroma and is often used as a flavoring agent in food products [].

Relevance: Maltol and 5-hydroxymaltol are both α-hydroxy-4H-pyran-4-one compounds and share a similar "sugary flavor" [, ]. They are often found together in roasted barley, suggesting a potential common formation pathway during the roasting process []. The structural similarity between these two compounds suggests that they may also share similar chemical properties and biological activities.

5-Hydroxymethylfurfural (HMF)

Compound Description: 5-Hydroxymethylfurfural (HMF) is an organic compound derived from the dehydration of fructose, a process often accelerated by heat [, ]. HMF is commonly found in heated sugar-containing foods and beverages and is considered a marker of thermal processing. While it contributes to the characteristic color and flavor of some foods, high levels of HMF have been linked to potential health concerns [].

Relevance: Like 5-hydroxymaltol, HMF is formed during the thermal processing of foods, particularly those rich in sugars [, ]. The co-occurrence of these compounds in heated food matrices suggests potential interactions during their formation or degradation pathways.

Furfural

Compound Description: Furfural is an organic compound derived from the dehydration of pentoses, a type of sugar found in various agricultural byproducts []. It is a volatile compound with a characteristic almond-like odor. Furfural is used as a solvent and in the production of various chemicals, but it can also be formed in foods during thermal processing [].

Relevance: Similar to 5-hydroxymaltol, furfural is generated through the degradation of sugars during the heating of foods, especially in the presence of ascorbic acid []. Their shared formation pathways suggest that the presence and concentration of these compounds in food could be influenced by similar factors.

2-Furoic Acid

Compound Description: 2-Furoic acid, also known as furan-2-carboxylic acid, is a heterocyclic carboxylic acid derived from furfural. It is found naturally in some fruits and vegetables and is also produced through the oxidation of furfural [].

Relevance: The formation of both 2-furoic acid and 5-hydroxymaltol is linked to the presence of ascorbic acid during food processing []. This suggests a potential connection between their formation mechanisms, possibly involving oxidative pathways related to ascorbic acid degradation.

3-Hydroxy-2-pyrone (3OH2P)

Compound Description: 3-Hydroxy-2-pyrone (3OH2P) is an organic compound found in various plant sources and is also formed during the thermal processing of foods containing ascorbic acid [, ]. It has been linked to the browning reactions observed in stored orange juice [].

Relevance: Similar to 5-hydroxymaltol, 3OH2P is generated during the degradation of ascorbic acid in food products, particularly in citrus juices [, ]. Understanding the formation kinetics of 3OH2P could provide insights into the factors influencing the generation of 5-hydroxymaltol in similar food matrices.

2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one

Compound Description: 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one is a cyclic compound that acts as a key intermediate in the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occur during food heating []. Its thermal degradation leads to the formation of various aroma compounds, including maltol, 5-hydroxymaltol, and furanones.

Relevance: The thermal degradation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one can lead to the formation of 5-hydroxymaltol []. This suggests that the presence of this intermediate in foods undergoing heating could contribute to the overall concentration of 5-hydroxymaltol.

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone (DMHF)

Compound Description: 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone (DMHF) is a furanone derivative known for its caramel-like aroma. It is formed through the thermal degradation of sugars, particularly in the presence of amino acids, during the Maillard reaction [, ].

Relevance: DMHF and 5-hydroxymaltol are both products of the Maillard reaction, a complex series of reactions that occur during food heating and contribute to flavor and color development [, ]. Their shared formation pathway suggests that factors influencing the Maillard reaction, such as temperature and reactant ratios, could impact the generation of both compounds.

2,5-Dimethyl-4-hydroxy-3(2H)-furanone

Compound Description: 2,5-Dimethyl-4-hydroxy-3(2H)-furanone, also known as Furaneol, is a naturally occurring aroma compound with a sweet, strawberry-like odor [, ]. It is found in various fruits and is also formed during the Maillard reaction in heated foods.

Relevance: Similar to 5-hydroxymaltol, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone is a product of the Maillard reaction, suggesting that their formation could be influenced by similar factors during food processing []. Understanding the formation mechanisms of these compounds could help control flavor development in heated food products.

Classification and Sources

5-Hydroxymaltol, known chemically as 3,5-dihydroxy-2-methyl-4H-pyran-4-one, belongs to the class of organic compounds known as pyranones and derivatives. Pyranones are characterized by a six-membered heterocyclic ring containing one oxygen atom and a carbonyl group. This compound can be found naturally in various sources including:

  • Penicillium echinulatum
  • Toasted oak
  • Honey from Eucalyptus species (e.g., blue gum and yellow box) .

The compound has the CAS number 1073-96-7 and is recognized for its potential as a flavoring agent in food products due to its sweet aroma reminiscent of caramelized sugar .

Synthesis Analysis

Methods of Synthesis

5-Hydroxymaltol can be synthesized through various methods, with fermentation being one of the most notable techniques. The primary methods include:

  1. Fermentation:
    • This method involves culturing beetroot juice with Lactobacillus rhamnosus, which facilitates the production of 5-Hydroxymaltol through microbial metabolism. The fermentation conditions such as temperature, pH, and nutrient availability are critical for optimizing yield .
  2. Chemical Synthesis:
    • A common laboratory synthesis involves the aldol reaction of kojic acid with aldehydes in the presence of catalysts like triethylene diamine. This reaction typically requires careful control of reaction conditions to ensure high yields .

Technical Parameters

For industrial production, bioreactors are often utilized to maintain optimal fermentation conditions, allowing for continuous production processes that enhance efficiency .

Molecular Structure Analysis

Structural Characteristics

The molecular formula for 5-Hydroxymaltol is C6H6O4\text{C}_6\text{H}_6\text{O}_4, with an average molecular weight of approximately 142.11 g/mol. Its structure features:

  • A pyranone ring with two hydroxyl groups at positions 3 and 5.
  • A methyl group at position 2.

The structural representation can be described using the following InChI key: SSSNQLHKSUJJTE-UHFFFAOYSA-N, which indicates its unique arrangement of atoms .

Spectroscopic Data

While specific NMR data may not be readily available in all sources, mass spectrometry has been employed to confirm the identity and purity of synthesized samples .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymaltol is involved in several chemical reactions:

  1. Oxidation:
    • This compound can be oxidized to yield various products such as carboxylic acids or aldehydes depending on the oxidizing agents used (e.g., hydrogen peroxide) .
  2. Reduction:
    • Reduction reactions can convert 5-Hydroxymaltol into alcohols or other derivatives using reducing agents like sodium borohydride .
  3. Substitution:
    • Substitution reactions allow for the introduction of new functional groups into the molecule, modifying its chemical properties .

Common Reagents

Typical reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

Biological Mechanism

5-Hydroxymaltol exhibits biological activity primarily through its interaction with several cellular pathways:

  • It targets key signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells, mitogen-activated protein kinases, and nuclear factor erythroid 2-related factor 2.
  • The compound is known to suppress inflammation and oxidative stress by modulating these pathways .

Pharmacokinetics

The compound demonstrates good bioavailability, which enhances its potential therapeutic applications in managing oxidative stress-related conditions.

Physical and Chemical Properties Analysis

Properties Overview

  • Physical State: Typically appears as a white to light yellow powder.
  • Solubility: Soluble in water and organic solvents.
  • Melting Point: Approximately 150 °C.

These properties make it suitable for various applications in food science and pharmaceuticals .

Applications

Scientific Applications

  1. Food Industry:
    • Used as a flavoring agent due to its sweet aroma.
    • Potential biomarker for food consumption studies involving barley-based products .
  2. Pharmaceuticals:
    • Investigated for anti-inflammatory properties.
    • Potential use as an antiglioma agent due to its ability to inhibit tumor cell growth by scavenging harmful metabolites like d-2-hydroxyglutarate .
  3. Cosmetics:
    • Its antioxidant properties may be leveraged in skincare formulations to combat oxidative damage.

Properties

CAS Number

1073-96-7

Product Name

5-Hydroxymaltol

IUPAC Name

3,5-dihydroxy-2-methylpyran-4-one

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

InChI

InChI=1S/C6H6O4/c1-3-5(8)6(9)4(7)2-10-3/h2,7-8H,1H3

InChI Key

SSSNQLHKSUJJTE-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=CO1)O)O

Canonical SMILES

CC1=C(C(=O)C(=CO1)O)O

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